SR33805

描述

属性

IUPAC Name |

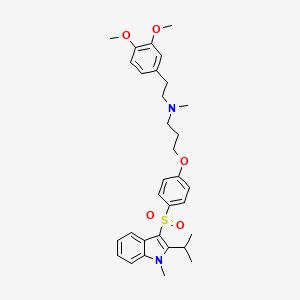

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O5S/c1-23(2)31-32(27-10-7-8-11-28(27)34(31)4)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6/h7-8,10-17,22-23H,9,18-21H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLMUIRZIMTHMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=CC=CC=C2N1C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153241 |

Source

|

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121345-64-0 |

Source

|

| Record name | SR 33805 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121345640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SR33805 mechanism of action in cardiomyocytes

An In-Depth Technical Guide on the Mechanism of Action of SR33805 in Cardiomyocytes

Executive Summary

This compound is a substituted indole derivative, initially classified as a potent L-type Ca2+ channel blocker. However, its primary therapeutic interest in the context of cardiac function stems from a distinct and crucial secondary mechanism: the sensitization of cardiac myofilaments to calcium. This dual action allows this compound to enhance cardiac contractility, particularly in failing cardiomyocytes, without significantly increasing intracellular calcium concentration, a factor often associated with arrhythmogenesis and cardiotoxicity. This document provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental validation of this compound's action in cardiomyocytes, targeted at researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its effects on cardiomyocytes through two primary, interconnected mechanisms: blockade of L-type calcium channels and sensitization of the contractile apparatus to Ca2+.

L-Type Ca2+ Channel Blockade

As a potent Ca2+ antagonist, this compound binds with high affinity to the α1-subunit of the L-type Ca2+ channel. This interaction leads to a dose-dependent reduction in the influx of Ca2+ during the plateau phase of the cardiac action potential. In healthy cardiomyocytes, this results in a measurable decrease in the amplitude of the Ca2+ transient. This action also contributes to a shortening of the action potential duration.

Myofilament Ca2+ Sensitization

The more profound and therapeutically relevant action of this compound is its ability to increase the sensitivity of the myofilaments to a given concentration of intracellular Ca2+. This means that for the same amount of available Ca2+, the contractile machinery generates greater force. In failing cardiomyocytes, where Ca2+ handling is often impaired, this compound can restore cell shortening and contractility without affecting the already diminished Ca2+ transient amplitude. This effect is primarily achieved by modulating the phosphorylation state of key sarcomeric regulatory proteins.

Signaling Pathways and Molecular Targets

The Ca2+-sensitizing effect of this compound is not passive but is mediated through a specific signaling cascade that ultimately alters protein-protein interactions within the sarcomere.

Direct Inhibition of Protein Kinase A (PKA)

A central discovery in understanding this compound's mechanism is its ability to directly inhibit the activity of Protein Kinase A (PKA). Experiments using both recombinant PKA and endogenous PKA from rat heart tissue have demonstrated that this compound reduces PKA's catalytic activity to an extent comparable to known PKA inhibitors like H89. This inhibitory action is a critical upstream event in the sensitization pathway.

Modulation of Sarcomeric Protein Phosphorylation

The inhibition of PKA by this compound leads to downstream changes in the phosphorylation status of two key regulatory proteins:

-

Decreased Troponin I (TnI) Phosphorylation: PKA normally phosphorylates cardiac Troponin I (cTnI) at serine residues 23 and 24. This phosphorylation decreases the affinity of Troponin C for Ca2+, thus desensitizing the myofilament and promoting relaxation. By inhibiting PKA, this compound causes a significant decrease in the phosphorylation of TnI at these sites. This dephosphorylation increases myofilament Ca2+ sensitivity and is considered the primary driver of this compound's sensitizing effect.

-

Increased Myosin Light Chain-2 (MLC-2) Phosphorylation: Concurrently, treatment with this compound is associated with a slight but consistent increase in the phosphorylation of Myosin Light Chain-2 (MLC-2). MLC-2 phosphorylation is known to enhance the rate of force development and sensitize the myofilaments to Ca2+. While the precise signaling pathway leading to this effect is not fully elucidated, it may involve a stretch-sensitive kinase or phosphatase that is modulated by this compound.

The combination of significantly decreased TnI phosphorylation and slightly increased MLC-2 phosphorylation results in a potent net sensitization of the contractile machinery to calcium.

Caption: Signaling pathway of this compound in cardiomyocytes.

Summary of Quantitative Data

The effects of this compound have been quantified across several experimental paradigms. The tables below summarize the key findings.

Table 1: Electrophysiological and In Vitro Effects

| Parameter | Species/Model | Concentration | Result | Citation(s) |

| IC₅₀ of L-Type Ca²⁺ Current (I_CaL_) | Rat Ventricular Myocytes | 2.4 x 10⁻⁸ M | 50% inhibition of the L-type calcium current. | |

| Ca²⁺ Transient Amplitude | Healthy Rat Myocytes | 10⁻⁸ M | 14% decrease. | |

| 10⁻⁷ M | 17% decrease. | |||

| Ca²⁺ Transient Amplitude | Failing (MI) Rat Myocytes | 10 µM | No significant change to the already reduced amplitude. | |

| Action Potential Duration (APD₅₀) | Rat Ventricular Myocytes | 10⁻⁷ M | 24% reduction (maximal effect). | |

| Cell Shortening | Failing (MI) Rat Myocytes | 10 µM | Restored MI-altered cell shortening. | |

| TnI Phosphorylation (Ser23/24) | Failing (MI) Rat Myofilaments | 10 µM | ~30% reduction compared to MI control. | |

| MLC-2 Phosphorylation | Failing (MI) Rat Myofilaments | 10 µM | Significant increase, partially restoring levels towards sham. |

Table 2: In Vivo Effects

| Parameter | Species/Model | Dose | Result | Citation(s) |

| End-Systolic Strain (ESS) | Rat (MI Model) | 20 mg/kg (IP bolus) | Significant improvement. | |

| Fractional Shortening (FS) | Rat (MI Model) | 20 mg/kg (IP bolus) | Significant improvement. |

Key Experimental Protocols

The mechanism of this compound has been elucidated through a series of well-defined experimental procedures.

Isolation of Ventricular Cardiomyocytes

Ventricular myocytes are typically isolated from adult rat hearts via enzymatic digestion. The heart is cannulated and retrogradely perfused with a collagenase-containing solution to dissociate the individual cardiomyocytes. These isolated cells are then used for both intact and permeabilized studies.

Measurement of Contractility and Ca²⁺ Transients in Intact Myocytes

To simultaneously measure cell shortening and intracellular calcium, isolated myocytes are loaded with a fluorescent Ca²⁺ indicator, such as Indo-1. The cells are field-stimulated to contract at a set frequency (e.g., 0.5 Hz). A microscope equipped for videomicroscopy and ratiometric fluorescence measurement is used to record changes in sarcomere length (as an index of contraction) and the Indo-1 fluorescence ratio (as an index of [Ca²⁺]i). This compound is acutely applied via superfusion.

Contractile Properties in Permeabilized (Skinned) Myocytes

To study the direct effects of this compound on the contractile machinery, isolated cardiomyocytes are chemically permeabilized ("skinned") with a mild detergent like Triton X-100. This procedure removes the cell membrane, allowing researchers to directly control the intracellular environment, particularly the Ca²⁺ concentration (expressed as pCa, the negative log of the Ca²⁺ concentration). The skinned myocyte is attached between a force transducer and a motor, and the tension-pCa relationship is determined by exposing the cell to a series of solutions with precisely buffered Ca²⁺ concentrations. A leftward shift in this curve upon addition of this compound indicates an increase in myofilament Ca²⁺ sensitivity.

Protein Phosphorylation Analysis

The phosphorylation status of TnI and MLC-2 is assessed using Western blot analysis. Muscle strips or myocyte lysates are subjected to SDS-PAGE to separate proteins by size. Specific antibodies that recognize the phosphorylated forms of the target proteins (e.g., an antibody specific for TnI phosphorylated at Ser23/24) are used for detection. The signal intensity is quantified and normalized to the total amount of the respective protein to determine the level of phosphorylation.

PKA Activity Assay

The direct effect of this compound on PKA is measured using a radioactive activity assay. Recombinant PKA or PKA from heart tissue homogenates is incubated with a specific PKA substrate peptide and [γ-³²P]ATP in the presence or absence of this compound. The incorporation of ³²P into the substrate is measured and used to calculate the enzyme's activity.

Caption: Experimental workflow for this compound evaluation.

Conclusion and Therapeutic Implications

The mechanism of action of this compound in cardiomyocytes is a compelling example of a dual-action therapeutic agent. While it possesses Ca2+ channel blocking properties, its primary beneficial effect, especially in the context of heart failure, is the sensitization of myofilaments to calcium. This is achieved through a clear signaling pathway involving the direct inhibition of PKA, leading to a reduction in the inhibitory phosphorylation of cTnI and a concomitant increase in the phosphorylation of MLC-2.

This mechanism is therapeutically advantageous because it improves cardiac contractility—the fundamental deficit in systolic heart failure—without increasing the intracellular Ca²⁺ load, thereby mitigating the risk of Ca²⁺-overload-induced arrhythmias and cell death. The ability of this compound to restore contractility in failing myocytes provides a strong proof-of-concept for myofilament Ca²⁺ sensitization as a viable strategy for the treatment of heart failure. Further investigation and development of compounds with this targeted mechanism are warranted.

The Calcium Sensitizer SR33805: A Technical Overview of its Effects on Cardiac Myofilaments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR33805 is a fantofarone derivative, initially characterized as a potent L-type Ca2+ channel blocker.[1] Subsequent research has revealed its intriguing dual mechanism of action, demonstrating a significant positive inotropic effect by increasing the sensitivity of cardiac myofilaments to Ca2+.[2][3] This property is particularly noteworthy as it is not associated with an increase in intracellular Ca2+ concentration, thereby potentially avoiding the deleterious effects of Ca2+ overload, such as arrhythmias and apoptosis.[1] This technical guide provides an in-depth analysis of the effects of this compound on cardiac myofilament Ca2+ sensitivity, detailing the underlying molecular mechanisms, experimental protocols for its characterization, and a quantitative summary of its observed effects.

Core Mechanism of Action: Modulation of Sarcomeric Protein Phosphorylation

This compound enhances cardiac contractility by directly influencing the phosphorylation state of key regulatory proteins within the sarcomere. The primary mechanism involves the inhibition of Protein Kinase A (PKA), which leads to a significant decrease in the phosphorylation of cardiac troponin I (cTnI) at serines 23 and 24.[1][4] Reduced cTnI phosphorylation increases the affinity of troponin C for Ca2+, thereby sensitizing the myofilament to Ca2+ and augmenting force production at any given Ca2+ concentration.[1] Additionally, a slight increase in the phosphorylation of myosin light chain-2 (MLC-2) has been observed, which may also contribute to the Ca2+-sensitizing effect.[1][4]

Signaling Pathway of this compound in Cardiomyocytes

Caption: Signaling pathway of this compound in cardiac myocytes.

Quantitative Effects on Myofilament Ca2+ Sensitivity

The impact of this compound on cardiac myofilament Ca2+ sensitivity has been quantified in skinned cardiac cells, allowing for the direct assessment of force generation at controlled Ca2+ concentrations. The key parameters measured are the pCa50 (the negative logarithm of the Ca2+ concentration required for half-maximal activation), the Hill coefficient (nH), and the maximal Ca2+-activated force (Fmax).

Table 1: Effect of this compound on Ca2+ Sensitivity and Maximal Force in Skinned Rat Ventricular Myocytes

| Sarcomere Length (μm) | This compound Concentration (M) | pCa50 | Hill Coefficient (nH) | Maximal Force (% of Control) |

| 1.9 | Control | 5.74 ± 0.03 | - | 100 |

| 10⁻⁸ | 5.77 ± 0.04 | - | 137 ± 5 | |

| 10⁻⁶ | 5.81 ± 0.03 | - | 118 ± 6 | |

| 10⁻⁵ | 5.85 ± 0.04 | - | 110 ± 5 | |

| 2.3 | Control | 6.13 ± 0.03 | - | 100 |

| 10⁻⁸ | 6.18 ± 0.04 | - | 129 ± 7 | |

| 10⁻⁶ | 6.28 ± 0.03 | - | 115 ± 4 | |

| 10⁻⁵ | 6.33 ± 0.04* | - | 108 ± 5 |

*Data adapted from Cazorla et al. (2003).[2][3] Values are presented as mean ± SEM. * indicates a statistically significant difference from control.

This compound induces a concentration-dependent leftward shift in the force-pCa relationship, indicating an increase in Ca2+ sensitivity.[2][3] This effect is more pronounced at longer sarcomere lengths, suggesting that this compound enhances the length-dependent activation of myofilaments.[2] Interestingly, at a low concentration (10⁻⁸ M), this compound significantly increases maximal Ca2+-activated force, while at higher concentrations, the primary effect is an increase in Ca2+ sensitivity.[2][3]

Experimental Protocols

The investigation of this compound's effects on myofilament Ca2+ sensitivity relies on experiments using chemically permeabilized ("skinned") cardiac muscle preparations. This technique allows for precise control of the intracellular environment, including the Ca2+ concentration.

Skinned Fiber Preparation

-

Myocyte Isolation: Single ventricular myocytes are isolated from cardiac tissue through enzymatic digestion.

-

Permeabilization (Skinning): The isolated myocytes are incubated in a relaxing solution containing a mild detergent, such as Triton X-100 (typically 0.5-1.0%), for a short period (e.g., 5-10 minutes). This process renders the cell membrane permeable while leaving the contractile apparatus intact.

-

Attachment: A single skinned myocyte is then attached to a force transducer and a motor using micro-tools and adhesive (e.g., silicone).

Force-pCa Relationship Measurement

-

Solution Preparation: A series of activating solutions with precisely buffered free Ca2+ concentrations (ranging from pCa 9.0, representing a relaxing solution, to pCa 4.5, representing maximal activation) are prepared. These solutions also contain ATP, Mg2+, and a Ca2+ buffer like EGTA.

-

Experimental Chamber: The mounted myocyte is placed in an experimental chamber on the stage of an inverted microscope, allowing for the rapid exchange of solutions.

-

Data Acquisition: The myocyte is sequentially bathed in solutions of increasing Ca2+ concentrations. At each pCa level, the steady-state isometric force is recorded. Sarcomere length is monitored and maintained at a constant value throughout the experiment.

-

Data Analysis: The recorded force values are normalized to the maximal force and plotted against the corresponding pCa values. The resulting sigmoidal curve is fitted with the Hill equation to determine the pCa50 and the Hill coefficient.

Experimental Workflow for Assessing Ca2+ Sensitivity

Caption: Workflow for skinned fiber experiments to determine Ca2+ sensitivity.

Conclusion

This compound represents a promising pharmacological agent with a unique mechanism of action that combines L-type Ca2+ channel blockade with a direct Ca2+-sensitizing effect on the cardiac myofilaments. Its ability to enhance contractility without elevating intracellular Ca2+ levels makes it an attractive candidate for the treatment of heart failure. The detailed understanding of its molecular targets and the quantitative assessment of its effects on myofilament function, as outlined in this guide, are crucial for its further development and potential clinical application. The methodologies described provide a robust framework for the continued investigation of this compound and other novel inotropic agents.

References

- 1. This compound, a Ca2+ antagonist with length-dependent Ca2+-sensitizing properties in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. This compound, a Ca2+ antagonist with length-dependent Ca2+ -sensitizing properties in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Assessment of Cardiac Function Using Skinned Cardiomyocytes [jove.com]

An In-depth Technical Guide to SR33805: Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR33805 is a potent L-type calcium channel antagonist belonging to the indole sulfone class of compounds. Initially developed by Sanofi, it has been investigated for its potential therapeutic applications in cardiovascular diseases. Beyond its primary role as a calcium channel blocker, this compound exhibits a unique dual mechanism of action by also increasing the calcium sensitivity of cardiac myofilaments. This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its in vitro and in vivo activities, experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows.

Discovery and Chemical Properties

Chemical Structure and Properties

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(4-((3-(N-(3,4-dimethoxyphenethyl)-N-methylamino)propoxy)carbonyl)phenylsulfonyl)-1-isopropyl-3-methyl-1H-indole |

| Chemical Formula | C34H42N2O7S |

| Molecular Weight | 638.77 g/mol |

| CAS Number | 133040-01-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Store at -20°C for long-term stability |

Pharmacological Properties

This compound is a highly potent and selective antagonist of L-type voltage-gated calcium channels.[3] Its pharmacological activity has been characterized in various in vitro and in vivo models, demonstrating its potential for the treatment of cardiovascular disorders such as atherosclerosis and heart failure.[4]

In Vitro Activity

The in vitro potency and efficacy of this compound have been determined through various assays, including radioligand binding and functional studies in isolated cells and tissues.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 (45Ca2+ uptake) | 47 ± 18 nM | Human aortic smooth muscle cells | [2] |

| IC50 (FCS-induced proliferation) | 0.3 ± 0.1 µM | Human aortic smooth muscle cells | [2] |

| Kd ([3H]this compound binding) | ~20 pM | Rat cardiac sarcolemmal membranes | |

| EC50 (Inhibition of K+-induced contraction) | 4.1 nM (depolarized) | Porcine coronary artery | [3] |

| EC50 (Inhibition of K+-induced contraction) | 33 nM (polarized) | Porcine coronary artery | [3] |

In Vivo Activity

In vivo studies have demonstrated the therapeutic potential of this compound in animal models of cardiovascular disease.

| Animal Model | Dosage | Key Findings | Reference |

| Rabbit | 6.0 mg/kg/day p.o. | Inhibited the development of intimal thickening after endothelial injury. | [2] |

| Pig | 5 mg/kg/day | Reduced intimal hyperplasia after perivascular manipulation of the artery. |

Mechanism of Action

The primary mechanism of action of this compound is the blockade of L-type calcium channels, which inhibits the influx of calcium into vascular smooth muscle and cardiac muscle cells. This leads to vasodilation and a negative inotropic effect.

Uniquely, this compound also enhances the sensitivity of cardiac myofilaments to calcium.[4] This dual action is attributed to its ability to decrease the phosphorylation of troponin I (TnI) through the inhibition of protein kinase A (PKA) activity, alongside a slight increase in myosin light chain-2 phosphorylation.[4] This sensitization of the contractile machinery allows for increased cardiac contractility without a corresponding increase in intracellular calcium concentration, which can be beneficial in heart failure.

Signaling Pathway

The signaling pathway of this compound involves both direct channel blockade and modulation of intracellular signaling cascades.

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of radiolabeled ligands to their receptors.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Isolate cardiac sarcolemmal membranes from rat hearts through differential centrifugation.

-

Binding Incubation: Incubate the membranes with a fixed concentration of [3H]this compound in the absence or presence of increasing concentrations of unlabeled this compound (for saturation and competition assays, respectively).

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Analyze the data to determine the dissociation constant (Kd), maximum binding capacity (Bmax), and the inhibition constant (Ki) for competing ligands.

Intracellular Calcium Measurement in Cardiomyocytes

This protocol outlines the general steps for measuring intracellular calcium transients in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Isolate ventricular myocytes from adult rat hearts by enzymatic digestion.

-

Dye Loading: Incubate the isolated cardiomyocytes with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Microscopy: Place the dye-loaded cells on the stage of an inverted microscope equipped for fluorescence imaging.

-

Perfusion and Stimulation: Perfuse the cells with a physiological salt solution and electrically stimulate them to elicit contractions and calcium transients.

-

Image Acquisition: Record the changes in fluorescence intensity over time using a high-speed camera or a photomultiplier tube.

-

Data Analysis: Analyze the fluorescence signals to determine parameters of the calcium transient, such as amplitude, time to peak, and decay rate.

Myofilament Calcium Sensitivity Assay

This protocol describes a method to assess the calcium sensitivity of the contractile apparatus in skinned cardiac muscle fibers.

Methodology:

-

Fiber Preparation: Dissect small muscle fiber bundles from the heart and chemically "skin" them (e.g., with Triton X-100) to remove the cell membranes while leaving the myofilaments intact.

-

Experimental Setup: Mount the skinned fiber between a force transducer and a motor to measure isometric force.

-

Activating Solutions: Sequentially expose the fiber to a series of solutions with precisely controlled free calcium concentrations (pCa).

-

Force Measurement: Record the steady-state force generated by the fiber at each pCa.

-

Data Analysis: Plot the normalized force as a function of pCa and fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximal force is produced), which is a measure of myofilament calcium sensitivity.

Conclusion

This compound is a fascinating molecule with a dual mechanism of action that makes it a valuable tool for cardiovascular research and a potential lead compound for the development of new therapies for heart failure and other cardiac diseases. Its ability to both block L-type calcium channels and sensitize the myofilaments to calcium offers a unique therapeutic profile. This technical guide has provided a comprehensive overview of the discovery, chemical properties, and pharmacological profile of this compound, intended to be a valuable resource for scientists and researchers in the field of drug discovery and development. Further research into the precise molecular interactions of this compound with its targets will undoubtedly provide deeper insights into its therapeutic potential.

References

- 1. A novel class of calcium-entry blockers: the 1[[4-(aminoalkoxy)phenyl]sulfonyl]indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of SR 33805 on arterial smooth muscle cell proliferation and neointima formation following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. amsbio.com [amsbio.com]

SR33805: A Dual-Action Inotropic Agent Modulating Calcium Influx and Myofilament Sensitivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SR33805, a fantofarone derivative, has emerged as a compound of significant interest in cardiovascular research due to its unique dual mechanism of action. It functions as a potent L-type Ca2+ channel blocker while simultaneously sensitizing cardiac myofilaments to calcium. This combination of effects presents a promising therapeutic profile for conditions such as heart failure, where an increase in cardiac contractility is desired without the detrimental effects of elevated intracellular calcium concentrations. This technical guide provides a comprehensive overview of the core actions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on cardiac myocyte function, compiled from various experimental studies.

Table 1: Effect of this compound on L-type Ca2+ Current

| Parameter | Value | Cell Type | Reference |

| IC50 | 2.4 x 10-8 M | Rat Ventricular Myocytes | [1] |

Table 2: Effects of this compound on Myofilament Ca2+ Sensitivity in Permeabilized Cardiomyocytes

| Condition | Sarcomere Length (µm) | Change in pCa50 | Cell Type | Reference |

| This compound (10 µM) Treatment | 1.9 | ↑ ~0.07 units | Rat Myocardial Infarction | [2] |

| This compound (10-6 - 10-5 M) | 2.3 | Significant leftward shift | Rat Ventricular Myocytes | [1] |

Table 3: Effects of this compound on Intact Cardiomyocyte Contractility

| Condition | Parameter | Effect | Cell Type | Reference |

| Low Concentrations | Amplitude of Unloaded Cell Shortening | Enhanced | Rat Ventricular Myocytes | [1] |

| Low Concentrations | Duration of Cell Shortening | Decreased | Rat Ventricular Myocytes | [1] |

| Low Concentrations | Amplitude of Ca2+ Transient | Decreased | Rat Ventricular Myocytes | [1] |

| 10 µM in Myocardial Infarction | Cell Shortening | Restored | Rat Myocardial Infarction | [2][3] |

| 10 µM in Myocardial Infarction | Ca2+ Transient Amplitude | No significant effect | Rat Myocardial Infarction | [2][3][4] |

Experimental Protocols

Isolation of Adult Rat Ventricular Myocytes

This protocol is based on the Langendorff retrograde perfusion method, a standard technique for obtaining high-yield, viable cardiomyocytes.

Materials:

-

Perfusion Buffers:

-

Normal Tyrode's Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4.

-

Ca2+-free Tyrode's Solution: Normal Tyrode's solution with CaCl2 omitted.

-

-

Enzyme Solution: Ca2+-free Tyrode's solution containing Collagenase Type II (e.g., 1 mg/mL) and Protease Type XIV (e.g., 0.1 mg/mL).

-

Anesthetic: Sodium pentobarbital.

-

Anticoagulant: Heparin.

Procedure:

-

Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital.

-

Inject heparin into the abdominal cavity to prevent blood clotting.

-

Rapidly excise the heart and immediately place it in ice-cold Normal Tyrode's solution.

-

Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Normal Tyrode's solution at 37°C to wash out remaining blood.

-

Switch the perfusion to oxygenated Ca2+-free Tyrode's solution for 5-10 minutes to stop spontaneous contractions.

-

Perfuse the heart with the oxygenated enzyme solution for 10-20 minutes, or until the heart becomes flaccid.

-

Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in the enzyme solution.

-

Disperse the cells by gentle trituration with a wide-bore pipette.

-

Filter the cell suspension through a nylon mesh to remove large tissue debris.

-

Gradually reintroduce Ca2+ to the isolated myocytes by sequential washing with solutions of increasing Ca2+ concentration.

-

The final cell pellet is resuspended in Normal Tyrode's solution for subsequent experiments.

Measurement of Myofilament Ca2+ Sensitivity in Skinned Cardiomyocytes

This protocol allows for the direct assessment of the contractile machinery's response to Ca2+ by chemically removing the cell membrane.

Materials:

-

Skinning Solution: Relaxing solution containing a non-ionic detergent (e.g., 1% Triton X-100).

-

Relaxing Solution (pCa 9.0): High EGTA concentration to chelate Ca2+.

-

Activating Solutions: A series of solutions with progressively lower pCa values (higher Ca2+ concentrations).

-

Force Transducer and Length Controller Apparatus.

Procedure:

-

Isolate single ventricular myocytes as described in Protocol 1.

-

Incubate the isolated myocytes in the skinning solution for approximately 10-15 minutes to permeabilize the sarcolemma.

-

Mount a single skinned myocyte between a force transducer and a length controller.

-

Set the sarcomere length to a desired value (e.g., 1.9 µm or 2.3 µm) using laser diffraction.

-

Sequentially perfuse the myocyte with activating solutions of decreasing pCa (increasing Ca2+ concentration), starting from the relaxing solution (pCa 9.0).

-

Record the steady-state force generated at each Ca2+ concentration.

-

Plot the normalized force as a function of pCa to generate a force-pCa relationship curve.

-

Determine the pCa50 (the pCa at which 50% of maximal force is achieved) by fitting the data to the Hill equation.

-

To test the effect of this compound, incubate the skinned myocyte with the compound in the relaxing and activating solutions and repeat the force-pCa measurements.

Measurement of L-type Ca2+ Current using Whole-Cell Patch-Clamp

This electrophysiological technique allows for the direct measurement of ionic currents across the cell membrane.

Materials:

-

External Solution (in mM): e.g., 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 (CsCl is used to block K+ currents).

-

Internal (Pipette) Solution (in mM): e.g., 120 Cs-aspartate, 20 CsCl, 5 MgATP, 10 HEPES, 10 EGTA; pH 7.2.

-

Patch-Clamp Amplifier and Data Acquisition System.

-

Micropipettes.

Procedure:

-

Isolate ventricular myocytes as described in Protocol 1 and allow them to adhere to a glass coverslip in a recording chamber.

-

Continuously perfuse the chamber with the external solution.

-

Pull a glass micropipette to a resistance of 2-4 MΩ when filled with the internal solution.

-

Under microscopic guidance, approach a myocyte with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit the L-type Ca2+ current.

-

Record the resulting currents. The peak inward current at each voltage step is measured.

-

To determine the IC50 for this compound, apply increasing concentrations of the compound to the external solution and measure the inhibition of the peak L-type Ca2+ current.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiac Myocytes

The dual action of this compound can be visualized as two distinct but complementary pathways.

Caption: Signaling pathway of this compound's dual action in cardiomyocytes.

Experimental Workflow for Assessing Myofilament Ca2+ Sensitivity

The following diagram illustrates the typical workflow for an experiment designed to measure the effect of this compound on myofilament calcium sensitivity.

References

- 1. This compound, a Ca2+ antagonist with length-dependent Ca2+ -sensitizing properties in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beneficial effects of this compound in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of SR33805: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR33805 is a potent and selective L-type calcium (Ca2+) channel antagonist with a unique dual mechanism of action that includes the enhancement of myofilament Ca2+ sensitivity. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding properties, functional effects on cardiomyocytes, and the underlying signaling pathways. Detailed experimental protocols for key assays are presented to enable researchers to further investigate this and similar compounds.

Introduction

This compound is an indole sulfone derivative that has demonstrated significant potential in the context of cardiovascular research, particularly for conditions such as heart failure.[1] Its primary mode of action is the blockade of L-type Ca2+ channels, a well-established therapeutic target.[2] However, this compound distinguishes itself by also increasing the sensitivity of cardiac myofilaments to Ca2+, an effect that enhances contractility without increasing global intracellular Ca2+ concentrations, which can be cytotoxic.[3] This document outlines the in vitro binding and functional characteristics of this compound and provides detailed methodologies for its characterization.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound is summarized in the tables below. These data highlight its high affinity for the L-type Ca2+ channel and its functional effects in cellular assays.

Table 1: Radioligand Binding Affinity of this compound

| Parameter | Radioligand | Tissue/Preparation | Value | Reference |

| K_d | [³H]this compound | Rat cardiac sarcolemmal membranes | ~20 pM | [4] |

Table 2: Functional Activity of this compound

| Assay | Cell Type/Preparation | Parameter | Value | Reference |

| L-type Ca2+ Channel Inhibition | Smooth Muscle Cells | EC_50 (depolarized) | 4.1 nM | MedchemExpress |

| L-type Ca2+ Channel Inhibition | Smooth Muscle Cells | EC_50 (polarized) | 33 nM | MedchemExpress |

| PKA Inhibition | Recombinant PKA | - | Decreased activity at 10 µM | [3] |

| Myofilament Ca2+ Sensitization | Failing Rat Cardiomyocytes | - | Increased sensitivity at 10 µM | [3] |

Note: Specific EC50/IC50 values for myofilament sensitization and PKA inhibition in cardiomyocytes are not yet publicly available and represent a key area for further investigation.

Signaling Pathway of this compound in Cardiomyocytes

This compound exerts its effects on myofilament Ca2+ sensitivity through a distinct signaling cascade. By inhibiting L-type Ca2+ channels, it is proposed to reduce Ca2+-dependent signaling pathways that lead to the activation of Protein Kinase A (PKA). The subsequent decrease in PKA activity results in reduced phosphorylation of cardiac troponin I (cTnI) at serine 23/24.[3] Dephosphorylation of cTnI increases the affinity of the troponin complex for Ca2+, thereby sensitizing the myofilaments. Concurrently, this compound has been observed to slightly increase the phosphorylation of myosin light chain-2 (MLC-2), which may further contribute to the enhanced contractility.[3]

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Radioligand Binding Assay for L-type Ca2+ Channel Affinity

This protocol describes a saturation binding experiment to determine the dissociation constant (K_d) of [³H]this compound for the L-type Ca2+ channel in rat cardiac membranes.

Materials:

-

Frozen rat hearts

-

Homogenization buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl_2, protease inhibitors

-

Assay buffer: 50 mM Tris-HCl (pH 7.4)

-

[³H]this compound (specific activity ~50-80 Ci/mmol)

-

Unlabeled this compound

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Thaw rat hearts on ice and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of [³H]this compound concentrations (e.g., 1 pM to 100 pM).

-

For total binding, add assay buffer, membrane preparation (50-100 µg protein), and the desired concentration of [³H]this compound.

-

For non-specific binding, add assay buffer, membrane preparation, the desired concentration of [³H]this compound, and a high concentration of unlabeled this compound (e.g., 1 µM).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding versus the concentration of [³H]this compound and fit the data to a one-site binding hyperbola to determine the K_d and B_max.

-

Caption: Workflow for radioligand binding assay.

Myofilament Ca2+ Sensitivity Assay in Skinned Cardiomyocytes

This protocol describes the measurement of the force-pCa relationship in permeabilized ("skinned") cardiomyocytes to assess myofilament Ca2+ sensitivity.[2]

Materials:

-

Isolated cardiomyocytes

-

Relaxing solution (pCa 9.0)

-

Activating solutions with varying pCa values (e.g., pCa 6.5 to 4.5)

-

Skinning solution: Relaxing solution with 1% Triton X-100

-

Force transducer and length controller apparatus

-

Inverted microscope

Procedure:

-

Cell Preparation and Skinning:

-

Isolate cardiomyocytes from cardiac tissue.

-

Incubate the cells in skinning solution for 10-15 minutes at 4°C to permeabilize the cell membranes.

-

Wash the skinned cells with relaxing solution.

-

-

Mounting the Cardiomyocyte:

-

Transfer a single skinned cardiomyocyte to the experimental chamber containing relaxing solution.

-

Attach one end of the myocyte to the force transducer and the other end to the length controller using appropriate adhesives.

-

Adjust the sarcomere length to a physiological level (e.g., 2.2 µm) using the microscope.

-

-

Force-pCa Relationship Measurement:

-

Sequentially expose the mounted cardiomyocyte to activating solutions with increasing Ca2+ concentrations (decreasing pCa values).

-

Record the steady-state isometric force generated at each pCa.

-

After each activating solution, return the cell to the relaxing solution to allow for complete relaxation.

-

-

Data Analysis:

-

Normalize the force at each pCa to the maximum force generated at saturating Ca2+ (pCa 4.5).

-

Plot the normalized force as a function of pCa.

-

Fit the data to the Hill equation to determine the pCa_50 (the pCa at which 50% of maximal force is produced) and the Hill coefficient (n_H), which represents cooperativity. An increase in pCa_50 indicates increased myofilament Ca2+ sensitivity.

-

In Vitro PKA Activity Assay

This protocol provides a general method for measuring PKA activity in cardiac tissue lysates using a commercially available ELISA-based kit.[5]

Materials:

-

Cardiac tissue lysate

-

PKA kinase activity assay kit (containing PKA substrate-coated plate, phosphospecific antibody, HRP-conjugated secondary antibody, ATP, and other necessary buffers)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare cardiac tissue lysates according to the kit's instructions, ensuring the use of phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Kinase Reaction:

-

Add diluted lysates containing PKA to the wells of the PKA substrate-coated microplate.

-

Add this compound at various concentrations to the respective wells.

-

Initiate the phosphorylation reaction by adding ATP.

-

Incubate the plate according to the kit's instructions (e.g., 30 minutes at 30°C).

-

-

Detection:

-

Wash the wells to remove ATP and non-phosphorylated substrates.

-

Add a phosphospecific antibody that recognizes the phosphorylated PKA substrate and incubate.

-

Wash the wells and add an HRP-conjugated secondary antibody, followed by another incubation.

-

Wash the wells and add a TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the PKA activity as a percentage of the control (no this compound).

-

Plot the PKA activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC_50.

-

Western Blot for Phospho-Troponin I and Phospho-Myosin Light Chain-2

This protocol outlines the steps for detecting changes in the phosphorylation status of cTnI and MLC-2 in cardiomyocytes treated with this compound.[6]

Materials:

-

Isolated cardiomyocytes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-cTnI (Ser23/24), anti-total-cTnI, anti-phospho-MLC-2, anti-total-MLC-2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat isolated cardiomyocytes with this compound for the desired time and concentration.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the corresponding total protein for each sample.

-

Conclusion

This compound is a promising pharmacological tool and potential therapeutic agent with a dual mechanism of action involving L-type Ca2+ channel blockade and myofilament Ca2+ sensitization. The in vitro characterization methods detailed in this guide provide a robust framework for researchers to investigate the nuanced pharmacological properties of this compound and other compounds with similar mechanisms. Further studies are warranted to fully elucidate the quantitative aspects of its functional effects and its selectivity profile, which will be crucial for its continued development.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. In Vitro Assessment of Cardiac Function Using Skinned Cardiomyocytes [jove.com]

- 3. Beneficial effects of this compound in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the binding of [3H]SR 33805 to the slow Ca2+ channel in rat heart sarcolemmal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. benchchem.com [benchchem.com]

Pharmacological Profile of SR33805: A Technical Guide

SR33805 is a potent and selective L-type calcium channel antagonist belonging to the indole sulfone class of compounds.[1] It exhibits a unique dual mechanism of action, not only blocking the influx of calcium through voltage-gated L-type calcium channels but also increasing the sensitivity of cardiac myofilaments to calcium.[2] This distinct pharmacological profile makes it a valuable preclinical tool for investigating cardiovascular function and a potential therapeutic candidate for conditions such as heart failure and contractile dysfunction.[2]

Mechanism of Action

This compound exerts its effects through two primary mechanisms:

-

L-Type Calcium Channel Blockade: this compound binds with very high affinity to a unique site on the L-type calcium channel in cardiac sarcolemmal membranes.[1] This binding is non-competitive with respect to dihydropyridines, phenylalkylamines, and benzothiazepines, suggesting an allosteric interaction.[1] By blocking these channels, this compound reduces the influx of Ca²⁺ into cardiomyocytes and vascular smooth muscle cells.[2][3] This action leads to vasorelaxation and a reduction in cardiac workload.[2][3]

-

Myofilament Calcium Sensitization: In addition to channel blockade, this compound directly enhances the sensitivity of the cardiac contractile machinery to calcium.[2] This means that for a given intracellular Ca²⁺ concentration, this compound enables a greater contractile force. This effect is particularly beneficial in failing hearts, where it can restore contractility without increasing the risk of calcium overload.[2]

The following diagram illustrates the dual mechanism of action of this compound in a cardiomyocyte.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the potency and efficacy of this compound from various preclinical studies.

Table 1: Receptor Binding Affinity

| Preparation | Ligand | Parameter | Value | Reference |

| Rat Cardiac Sarcolemmal Membranes | [³H]this compound | Kd | ~20 pM | [1] |

Table 2: In Vitro Functional Activity

| Assay System | Parameter | Value | Condition | Reference |

| L-type Ca²⁺ Channel Blockade | EC₅₀ | 4.1 nM | Depolarized | [2] |

| L-type Ca²⁺ Channel Blockade | EC₅₀ | 33 nM | Polarized | [2] |

| Porcine Coronary Artery | IC₅₀ (Ca²⁺ influx) | 3.2 ± 1.0 nM | 118 mM K⁺-depolarization | [3] |

| Porcine Coronary Artery | IC₅₀ (Force) | 49.4 ± 27.5 nM | 118 mM K⁺-depolarization | [3] |

| Human Aortic Smooth Muscle Cells | IC₅₀ (⁴⁵Ca²⁺ uptake) | 47 ± 18 nM | Serum-stimulated | [4] |

| Human Aortic Smooth Muscle Cells | IC₅₀ (Proliferation) | 0.3 ± 0.1 µM | Serum-induced | [4] |

Key Experimental Protocols

Radioligand Binding Assay for Kd Determination

This protocol outlines the methodology used to determine the binding affinity of this compound to L-type calcium channels in cardiac tissue.

References

- 1. Characterization of the binding of [3H]SR 33805 to the slow Ca2+ channel in rat heart sarcolemmal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Alteration of the [Ca(2+)](i)-force relationship during the vasorelaxation induced by a Ca(2+) channel blocker this compound in the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of SR 33805 on arterial smooth muscle cell proliferation and neointima formation following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Target and Binding Site of SR33805

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR33805 is a potent and selective antagonist of L-type voltage-gated calcium channels (LTCCs). Belonging to the indole sulfone class of compounds, it exhibits high-affinity binding to a unique site on the channel, distinct from the classical binding sites of dihydropyridines, phenylalkylamines, and benzothiazepines. This guide provides a comprehensive overview of the molecular target, binding characteristics, and functional effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Primary Molecular Target: L-Type Voltage-Gated Calcium Channel

The primary molecular target of this compound is the L-type voltage-gated calcium channel (LTCC), a key mediator of calcium influx in excitable cells.[1] These channels play a crucial role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. This compound acts as a potent antagonist, inhibiting the influx of calcium ions through the channel pore.[1]

The this compound Binding Site: A Unique Allosteric Locus

This compound binds with exceptionally high affinity to a single class of sites on the α1 subunit, the pore-forming subunit of the LTCC.[1] A defining characteristic of this compound's interaction with the LTCC is its unique binding site, which is pharmacologically distinct from the well-characterized binding sites of other major classes of LTCC blockers.

Binding studies have revealed the following key features:

-

Competitive with Fantofarone: The binding of this compound is competitive with another LTCC antagonist, fantofarone, suggesting that they share an overlapping or identical binding site.[1]

-

Allosteric Modulation: this compound exhibits non-competitive interaction with dihydropyridines (e.g., nitrendipine), phenylalkylamines, and benzothiazepines.[1] This indicates that the this compound binding site is topographically distinct and allosterically modulates the binding of these other ligands.[1]

As of the latest available research, the precise amino acid residues that constitute the this compound/fantofarone binding site on the LTCC α1 subunit have not been definitively identified. While techniques like photoaffinity labeling and site-directed mutagenesis have been instrumental in mapping the binding sites of other LTCC blockers, similar studies for this compound or fantofarone are not present in the public scientific literature.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular target.

Table 1: Binding Affinity of this compound

| Parameter | Value | Species/Tissue | Reference |

| Kd | ~20 pM | Rat Cardiac Sarcolemmal Membranes | [1] |

Table 2: Functional Inhibitory Potency of this compound

| Parameter | Value | Experimental Condition | Cell Type | Reference |

| IC50 | 47 ± 18 nM | Serum-stimulated 45Ca2+ uptake | Human Aortic Smooth Muscle Cells | |

| IC50 | 0.3 ± 0.1 µM | Fetal calf serum-induced proliferation | Human Aortic Smooth Muscle Cells |

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol is adapted from methodologies used to characterize the binding of novel ligands to ion channels.

Objective: To determine the binding affinity (Kd) and maximal binding capacity (Bmax) of [3H]this compound to L-type calcium channels in a given tissue preparation (e.g., rat cardiac sarcolemmal membranes).

Materials:

-

[3H]this compound (radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

Membrane preparation from a tissue expressing L-type calcium channels

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the L-type calcium channels. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a series of tubes, add a constant amount of membrane protein.

-

Saturation Binding: To determine Kd and Bmax, add increasing concentrations of [3H]this compound to the tubes. For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [3H]this compound.

-

Plot the specific binding as a function of the [3H]this compound concentration and fit the data using a non-linear regression analysis to a one-site binding model to determine the Kd and Bmax.

-

Workflow for Radioligand Binding Assay

Signaling Pathways and Functional Consequences

The binding of this compound to L-type calcium channels leads to the inhibition of calcium influx, which has significant downstream consequences in various cell types.

5.1. General Signaling Pathway of this compound Action

The primary mechanism of action of this compound is the blockade of L-type calcium channels, thereby reducing the influx of extracellular Ca2+ into the cell. This reduction in intracellular calcium concentration affects a multitude of calcium-dependent signaling pathways.

References

An In-depth Technical Guide to the Cardioprotective Effects of SR33805

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardioprotective effects of SR33805, a fantofarone derivative with a dual mechanism of action. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways, this document serves as a critical resource for professionals in cardiovascular research and drug development.

Core Mechanism of Action

This compound exerts its cardioprotective effects primarily through two distinct but complementary actions: blockade of L-type Ca2+ channels and sensitization of myofilaments to Ca2+.[1][2] Unlike traditional inotropic agents that increase intracellular Ca2+ concentration and risk deleterious effects like arrhythmias, this compound enhances cardiac contractility without significantly altering Ca2+ transients, particularly in failing cardiomyocytes.[1][3] This unique profile suggests a safer therapeutic window for treating conditions like ischemic heart failure.

The Ca2+ sensitizing effect is particularly noteworthy as it is more pronounced in stretched cardiomyocytes, mimicking the physiological state of the heart during contraction.[1] This length-dependent sensitization, coupled with a weak negative inotropic effect from its Ca2+ channel blocking activity at therapeutic doses, positions this compound as a novel cardiotonic agent.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies on this compound.

Table 1: Electrophysiological and Contractile Effects of this compound

| Parameter | Cell Type | Concentration | Effect | Reference |

| L-type Ca2+ Current (IC50) | Rat Ventricular Myocytes | 2.4 x 10⁻⁸ M | Dose-dependent blockade | [2][4] |

| Ca2+ Transient Amplitude | Rat Ventricular Myocytes | 10⁻¹⁰ to 10⁻⁷ M | Concentration-dependent decrease | [2] |

| Cell Shortening | Healthy Rat Ventricular Myocytes | Low concentrations | Enhanced amplitude | [2] |

| Cell Shortening | MI Rat Cardiomyocytes | 10 µM | Restored to normal levels | [1][3] |

| Maximal Ca2+-activated Force | Skinned Rat Cardiac Cells | 10⁻⁸ M | Significant increase | [2] |

Table 2: Effects of this compound on Regulatory Protein Phosphorylation

| Protein | Condition | Effect | Reference |

| Troponin I (TnI) | MI Rat Cardiomyocytes | Significant decrease in phosphorylation | [1][3] |

| Myosin Light Chain-2 (MLC-2) | MI Rat Cardiomyocytes | Slight increase in phosphorylation | [1][3] |

Signaling Pathway of this compound in Cardiomyocytes

This compound modulates cardiac contractility by influencing the phosphorylation state of key regulatory proteins within the sarcomere. A crucial aspect of its mechanism is the inhibition of Protein Kinase A (PKA) activity.[1][3][4] In failing hearts, there is often an overstimulation of the β-adrenergic system, leading to increased PKA activity and subsequent phosphorylation of proteins like Troponin I (TnI). This phosphorylation desensitizes the myofilaments to Ca2+. This compound acts as a functional β-blocker by inhibiting PKA, which in turn leads to a decrease in TnI phosphorylation.[1] This dephosphorylation is a primary contributor to the observed increase in myofilament Ca2+ sensitivity. Concurrently, this compound causes a slight increase in the phosphorylation of Myosin Light Chain-2 (MLC-2), which further contributes to the enhanced contractility.[1][3]

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited studies on this compound.

Cardiomyocyte Isolation and Culture

-

Objective: To obtain viable cardiomyocytes for in vitro experiments.

-

Method:

-

Hearts are excised from anesthetized rats and immediately mounted on a Langendorff apparatus.

-

Retrograde perfusion is performed with a Ca2+-free buffer to wash out the blood, followed by enzymatic digestion using a solution containing collagenase.

-

The digested heart tissue is then minced and gently agitated to dissociate individual cardiomyocytes.

-

The cell suspension is filtered and subjected to a series of washes with increasing Ca2+ concentrations to re-adapt the cells.

-

Isolated cardiomyocytes are cultured on laminin-coated dishes for subsequent experiments.

-

Measurement of Cell Shortening and Ca2+ Transients

-

Objective: To assess the effect of this compound on cardiomyocyte contractility and intracellular Ca2+ dynamics.

-

Method:

-

Isolated cardiomyocytes are loaded with a Ca2+-sensitive fluorescent indicator, such as Indo-1.

-

Cells are placed on the stage of an inverted microscope equipped for simultaneous recording of cell dimension and fluorescence.

-

Cardiomyocytes are field-stimulated to elicit contractions.

-

Cell shortening is measured using a video-edge detection system.

-

Intracellular Ca2+ transients are recorded by measuring the ratio of fluorescence at two different emission wavelengths.

-

Baseline measurements are taken, followed by the application of this compound at various concentrations, and the changes in cell shortening and Ca2+ transients are recorded.

-

Caption: Workflow for measuring cardiomyocyte contractility.

Skinned Cardiomyocyte Experiments

-

Objective: To directly assess the effect of this compound on the Ca2+ sensitivity of the myofilaments.

-

Method:

-

Isolated cardiomyocytes are permeabilized with a detergent like Triton X-100 to remove the cell membrane, creating "skinned" cells.

-

Skinned cells are attached to a force transducer and a length controller.

-

The cells are bathed in solutions with varying concentrations of Ca2+ (pCa solutions) to determine the force-pCa relationship.

-

The experiment is repeated in the presence of this compound to assess its effect on Ca2+ sensitivity and maximal force production.

-

Sarcomere length is monitored and controlled throughout the experiment.

-

Western Blotting for Phosphorylation Analysis

-

Objective: To quantify the phosphorylation status of TnI and MLC-2.

-

Method:

-

Protein extracts are prepared from cardiomyocytes treated with or without this compound.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of TnI and MLC-2.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.

-

Conclusion

This compound represents a promising therapeutic agent for heart failure due to its unique dual mechanism of action that enhances contractility without elevating intracellular Ca2+ to dangerous levels. The data presented in this guide highlight its ability to improve the function of failing cardiomyocytes by increasing myofilament Ca2+ sensitivity through the modulation of regulatory protein phosphorylation. The detailed experimental protocols provide a foundation for further research into this and similar compounds, paving the way for the development of novel and safer cardiotonic therapies.

References

SR33805: A Dual-Action Modulator of Excitation-Contraction Coupling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR33805 is a fantofarone derivative that exhibits a unique dual mechanism of action within the intricate process of cardiac excitation-contraction (EC) coupling. Primarily characterized as a potent L-type Ca2+ channel blocker, this compound also functions as a myofilament Ca2+ sensitizer. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the role of this compound in modulating cardiac contractility. Its primary calcium-sensitizing effect is mediated through the inhibition of Protein Kinase A (PKA), leading to a reduction in the phosphorylation of troponin I (TnI) and a subtle increase in the phosphorylation of myosin light chain-2 (MLC-2). These modifications collectively enhance the responsiveness of the myofilaments to intracellular calcium, thereby augmenting contractile force with minimal impact on the amplitude of the Ca2+ transient. This document is intended to serve as a detailed resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development.

Introduction to Excitation-Contraction Coupling and the Role of this compound

Excitation-contraction coupling is the fundamental physiological process that links the electrical excitation of a cardiomyocyte to its mechanical contraction[1][2][3]. This tightly regulated sequence of events is primarily governed by the flux of calcium ions (Ca2+) within the myocyte. The process is initiated by an action potential that propagates along the sarcolemma and into the transverse tubules (T-tubules). This depolarization activates L-type Ca2+ channels, leading to a small influx of Ca2+ into the cell. This initial Ca2+ entry triggers a much larger release of Ca2+ from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs), a process known as calcium-induced calcium release (CICR)[4][5]. The resulting surge in cytosolic Ca2+ concentration allows for the binding of Ca2+ to the troponin complex, initiating the cross-bridge cycling of actin and myosin filaments and ultimately leading to muscle contraction[6]. Relaxation occurs as Ca2+ is actively transported back into the SR by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) and extruded from the cell[5][7].

This compound emerges as a significant modulator of this process through its dual actions. Firstly, it acts as a potent antagonist of the L-type Ca2+ channel, thereby reducing the initial trigger for CICR[8][9]. Secondly, and more uniquely, it enhances the sensitivity of the myofilaments to Ca2+, meaning that less Ca2+ is required to achieve a given level of force production[10][11]. This latter effect is of particular interest as it offers a therapeutic strategy to improve cardiac contractility in conditions such as heart failure without elevating intracellular Ca2+ levels, which can be arrhythmogenic[8][12].

Mechanism of Action of this compound

The primary mechanism underlying the Ca2+-sensitizing effect of this compound is the inhibition of cAMP-dependent Protein Kinase A (PKA)[8][11]. PKA plays a crucial role in modulating the phosphorylation state of several key proteins involved in EC coupling.

Inhibition of Protein Kinase A (PKA)

This compound directly inhibits the catalytic activity of PKA[8]. This inhibition leads to a downstream cascade of events affecting the phosphorylation status of myofilament proteins. In studies on rat ventricular myocytes, the inhibitory effect of 10 µM this compound on PKA activity was comparable to that of the well-known PKA inhibitor, H89[8].

Modulation of Troponin I (TnI) Phosphorylation

One of the principal substrates of PKA in the cardiac sarcomere is troponin I (TnI). Phosphorylation of TnI by PKA at serine residues 23 and 24 reduces the affinity of troponin C for Ca2+, thereby desensitizing the myofilaments to Ca2+[13]. By inhibiting PKA, this compound leads to a significant decrease in the phosphorylation of TnI[8][11]. This dephosphorylation increases the Ca2+ sensitivity of the myofilaments, allowing for greater force production at a given intracellular Ca2+ concentration.

Effects on Myosin Light Chain-2 (MLC-2) Phosphorylation

In addition to its effects on TnI, this compound has been observed to cause a slight increase in the phosphorylation of myosin light chain-2 (MLC-2)[8][11]. While the precise mechanism for this increase in the context of PKA inhibition is not fully elucidated, MLC-2 phosphorylation is known to enhance the rate of cross-bridge cycling and contribute to increased force production.

The interplay of these molecular events results in the observed Ca2+-sensitizing properties of this compound, which ultimately enhances cardiac contractility, particularly in the context of failing myocardium[11].

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data regarding the effects of this compound on various aspects of excitation-contraction coupling.

| Parameter | Value | Species/Model | Reference |

| Binding Affinity (Kd) to L-type Ca2+ Channel | ~20 pM | Rat cardiac sarcolemmal membranes | [11] |

| IC50 for L-type Ca2+ Current Blockade | 2.4 x 10-8 M | Rat ventricular myocytes | [8][9] |

| Concentration for PKA Inhibition | 10 µM | Rat hearts | [8] |

| Effective Concentration for Myofilament Ca2+ Sensitization | 10-6 - 10-5 M | Skinned rat ventricular myocytes | [8][10] |

| Experimental Condition | Parameter | Control | This compound (10 µM) | Species/Model | Reference |

| Myocardial Infarction (MI) Cardiomyocytes | Cell Shortening (% of baseline) | Decreased | Restored to sham levels | Rat | [11][14] |

| Ca2+ Transient Amplitude | Decreased | No significant change | Rat | [11] | |

| Ca2+ Transient Decay (Tau) | Increased | Normalized | Rat | [11] | |

| Skinned Cardiomyocytes | Maximal Ca2+-activated force (at 1.9 and 2.3 µm sarcomere length) | Baseline | Significantly increased (at 10-8 M) | Rat | [8][10] |

| pCa50 (at 2.3 µm sarcomere length) | Baseline | Significant leftward shift (at 10-6-10-5 M) | Rat | [8][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in excitation-contraction coupling.

Isolation of Adult Rat Ventricular Myocytes

This protocol is adapted from established methods for isolating high-quality, viable cardiomyocytes for in vitro studies[1][7][15][16].

-

Animal Preparation: An adult rat is anesthetized, and the heart is rapidly excised and placed in ice-cold, oxygenated Krebs-Henseleit buffer.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

-

Calcium-Free Perfusion: The heart is first perfused with a Ca2+-free buffer to stop contractions and wash out blood.

-

Enzymatic Digestion: The perfusate is switched to a buffer containing collagenase and a low concentration of Ca2+ to digest the extracellular matrix.

-

Cell Dissociation: After digestion, the ventricles are minced and gently agitated to release individual cardiomyocytes.

-

Calcium Reintroduction: The isolated cells are gradually reintroduced to physiological Ca2+ concentrations to prevent hypercontracture.

-

Cell Viability Assessment: The viability of the isolated myocytes is assessed by their rod-shaped morphology and exclusion of trypan blue.

Measurement of Intracellular Ca2+ Transients and Cell Shortening

This protocol utilizes the fluorescent Ca2+ indicator Indo-1 to measure intracellular Ca2+ dynamics simultaneously with cell shortening[1][8][10].

-

Cell Loading: Isolated ventricular myocytes are incubated with Indo-1 AM, the acetoxymethyl ester form of the dye, which allows it to cross the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent Indo-1 inside the cell.

-

Experimental Setup: The loaded cells are placed on the stage of an inverted microscope equipped for epifluorescence and video-based edge detection.

-

Electrical Stimulation: Cells are field-stimulated to elicit synchronous contractions.

-

Fluorescence Measurement: The cells are excited with UV light, and the emitted fluorescence is collected at two wavelengths (typically ~405 nm for Ca2+-bound Indo-1 and ~485 nm for Ca2+-free Indo-1). The ratio of these two emissions is used to determine the intracellular Ca2+ concentration.

-

Cell Shortening Measurement: Simultaneously, a video camera captures the brightfield image of the contracting myocyte, and an edge-detection system measures the change in cell length.

-

Data Analysis: The amplitude and kinetics of the Ca2+ transient and cell shortening are analyzed before and after the application of this compound.

Assessment of Myofilament Ca2+ Sensitivity in Skinned Myocytes

This technique allows for the direct measurement of myofilament properties by chemically removing the sarcolemma, making the myofilaments accessible to solutions with controlled Ca2+ concentrations[10][11][17][18][19].

-

Cell Permeabilization (Skinning): Isolated cardiomyocytes are incubated in a solution containing a mild detergent, such as Triton X-100, to permeabilize the cell membrane while leaving the myofilament structure intact.

-

Attachment to Force Transducer: A single skinned myocyte is attached between a force transducer and a motor to control sarcomere length.

-

Solution Exchange: The skinned cell is exposed to a series of "relaxing" solutions (low Ca2+) and "activating" solutions with progressively increasing Ca2+ concentrations (buffered with EGTA).

-

Force Measurement: The isometric force generated by the myocyte at each Ca2+ concentration is recorded.

-

Data Analysis: A force-pCa (-log[Ca2+]) relationship is plotted. The Ca2+ sensitivity is determined by the pCa required for half-maximal force activation (pCa50). A leftward shift in this curve after treatment with this compound indicates an increase in myofilament Ca2+ sensitivity.

Protein Kinase A (PKA) Activity Assay

This assay measures the enzymatic activity of PKA in cell lysates[8][20][21][22].

-

Sample Preparation: Cardiac tissue or isolated myocytes are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Assay Principle: The assay is typically based on the transfer of the γ-phosphate from [γ-32P]ATP to a specific PKA substrate peptide (e.g., Kemptide).

-

Reaction: The cell lysate is incubated with the PKA substrate peptide and [γ-32P]ATP in a reaction buffer.

-

Separation: The phosphorylated substrate is separated from the unreacted [γ-32P]ATP, often by spotting the reaction mixture onto phosphocellulose paper which binds the phosphorylated peptide.